molecular formula C11H16N2O2 B2541036 (1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid CAS No. 2227741-32-2

(1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid

Cat. No.: B2541036
CAS No.: 2227741-32-2
M. Wt: 208.261
InChI Key: IOIRLXQTYQZJQA-VHSXEESVSA-N
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Description

(1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.261. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis and chemical transformations of compounds related to (1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid have been extensively studied. Research includes the experimental and quantum-chemical calculations on derivatives of pyrazole carboxamide and carboxylate, showing their conversion through reactions with various binucleophiles, leading to corresponding amides and carboxylates in good yields. These processes involve catalytic methods and specific reaction conditions to achieve the desired products efficiently (İ. Yıldırım et al., 2005).

Annulation and Synthesis Strategies

Annulation strategies using 1-cyanocyclopropane-1-carboxylates with arylhydrazines under Bronsted acid influence have been developed to synthesize 1,3,5-trisubstituted pyrazoles. This method demonstrates an efficient approach to creating structurally diverse pyrazole derivatives (Shuwen Xue et al., 2016). Additionally, the synthesis and chemical transformations of 2-cyclopropyl-2-diazoacetates highlight the versatility of cyclopropylidene compounds in forming cyclopropyl-substituted pyrazolinecarboxylates (V. V. Prokopenko et al., 2007).

Catalysis and Reaction Mechanisms

Research on Lewis acid-catalyzed reactions of donor–acceptor cyclopropanes with pyrazolines reveals the formation of substituted pyrazolines and diazabicyclooctanes. The study provides insight into the reaction mechanisms and the influence of catalysts on product distribution (Yu V Tomilov et al., 2010). Furthermore, the transformation of substituted 2H-pyran-5-carboxylates into vinyl cyclopropanedicarboxylates demonstrates the potential of these reactions in synthesizing compounds with ectoparasiticidal activity (C. M. Moorhoff et al., 1998).

Multicomponent Reactions and Synthesis of Heterocycles

Multicomponent reactions involving carbonyl compounds and derivatives of cyanoacetic acid for the synthesis of carbo- and heterocycles are notable for their efficiency and versatility in producing a wide range of cyclopropane and pyrazole derivatives (A. M. Shestopalov et al., 2008).

Mechanism of Action

If the compound is biologically active, this would involve studying its interaction with biological targets and its effect on biological systems .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and any other potential hazards. It would also involve determining appropriate safety measures for handling and storing the compound .

Future Directions

This would involve discussing potential applications of the compound and areas for future research .

Properties

IUPAC Name

(1R,2R)-2-[1-(2-methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7(2)5-13-6-8(4-12-13)9-3-10(9)11(14)15/h4,6-7,9-10H,3,5H2,1-2H3,(H,14,15)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIRLXQTYQZJQA-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)C2CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C=C(C=N1)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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